4-Methyl Estradiol 17-Valerate

Beschreibung

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O3/c1-4-5-6-23(26)27-22-12-10-20-19-8-7-16-15(2)21(25)11-9-17(16)18(19)13-14-24(20,22)3/h9,11,18-20,22,25H,4-8,10,12-14H2,1-3H3/t18-,19-,20+,22+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYULKAMCRUYZJT-KVMFQRFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159611 | |

| Record name | 4-Methyl estradiol 17-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359847-37-2 | |

| Record name | 4-Methyl estradiol 17-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359847372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl estradiol 17-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL ESTRADIOL 17-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PDP2ZZR0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Control of Estradiol Valerate Impurity D

The following technical guide details the characterization, detection, and control of Estradiol Valerate Impurity D (CAS 1359847-37-2), a critical process-related impurity in the manufacturing of Estradiol Valerate.

Executive Summary

In the high-precision synthesis of steroid APIs, Estradiol Valerate Impurity D (CAS 1359847-37-2) represents a significant critical quality attribute (CQA). Chemically identified as 4-Methylestradiol 17-valerate , this substance is distinct from common oxidative degradants (such as 6-hydroxy impurities) due to the alkylation at the C4 position of the steroid A-ring.

Its presence is typically indicative of upstream starting material impurities rather than downstream instability. Because steric modification at the C4 position can significantly alter receptor binding affinity and metabolic clearance (preventing catechol formation at C4), this impurity requires rigorous control under ICH Q3A(R2) guidelines. This guide provides a self-validating analytical framework for its detection and quantification.

Chemical Identity & Properties

The following data consolidates the physicochemical profile of Impurity D. This table serves as the primary reference for certificate of analysis (CoA) generation.

Table 1: Physicochemical Profile

| Property | Specification |

| Common Name | Estradiol Valerate Impurity D (EP/USP) |

| Chemical Name | 3-Hydroxy-4-methylestra-1,3,5(10)-trien-17β-yl pentanoate |

| CAS Number | 1359847-37-2 |

| Molecular Formula | C₂₄H₃₄O₃ |

| Molecular Weight | 370.53 g/mol |

| Monoisotopic Mass | 370.2508 Da |

| Structure Type | Steroid Ester (Alkylated A-ring) |

| Solubility | Soluble in Acetonitrile, Methanol, DMSO; Insoluble in Water |

| Appearance | Off-white to pale yellow solid |

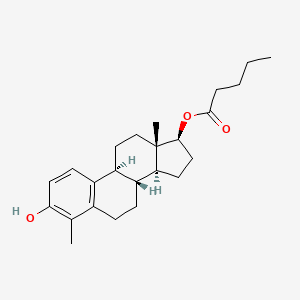

Structural Visualization

The following diagram illustrates the core steroid backbone and the critical C4-methylation site that distinguishes this impurity from the API.

Figure 1: Schematic representation of the C4-methyl modification distinguishing Impurity D from Estradiol Valerate.

Formation & Origin Analysis

Understanding the origin of Impurity D is vital for root-cause analysis (RCA) in manufacturing. Unlike oxidative degradants (e.g., Impurity C or J), Impurity D is process-related .

Mechanism of Formation

The C4-methyl group is difficult to introduce inadvertently during the final esterification of Estradiol. Therefore, the presence of Impurity D almost invariably points to methylated impurities in the starting material (Estrone or Estradiol) .

-

Precursor Contamination: If the starting material (Estradiol) contains 4-methylestradiol, the subsequent valeration step (esterification with valeric anhydride/chloride) will convert this contaminant directly into Impurity D.

-

Synthesis Pathway:

-

Reaction: 4-Methylestradiol + Valeryl Chloride

4-Methylestradiol 17-valerate (Impurity D). -

Kinetics: The reaction rate is comparable to the API, making purification by recrystallization difficult due to structural similarity.

-

Analytical Strategy: Detection & Control

To ensure patient safety and regulatory compliance, a validated HPLC method is required. The method below utilizes Reverse Phase Chromatography (RP-HPLC) with UV detection, optimized to resolve the methylated impurity from the main peak.

Experimental Protocol: HPLC-UV Method

Objective: Quantify Impurity D at levels

1. Chromatographic Conditions

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

. -

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV @ 220 nm (Ester/Aromatic absorption) and 280 nm (Specific for Phenolic A-ring).

-

Injection Volume: 10

L.

2. Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 21.0 | 60 | 40 |

| 25.0 | 60 | 40 |

3. Sample Preparation

-

Diluent: Acetonitrile:Water (50:50).

-

Standard Stock: Dissolve 10 mg of Impurity D Reference Standard in 100 mL Diluent.

-

Test Solution: Dissolve 20 mg of Estradiol Valerate API in 20 mL Diluent (1.0 mg/mL).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the quantification of Impurity D.

System Suitability Criteria

-

Resolution (

):-

Note: Impurity D is more lipophilic due to the methyl group; expect it to elute after the API peak (Relative Retention Time ~1.05 - 1.10).

-

-

Tailing Factor:

. -

RSD (n=6):

for replicate injections.

Toxicological & Regulatory Context

Structure-Activity Relationship (SAR)

The 4-methylation of the steroid A-ring is toxicologically significant.

-

Metabolic Blockade: In normal estradiol metabolism, hydroxylation occurs at C2 and C4 to form catechol estrogens. The presence of a methyl group at C4 blocks the formation of 4-hydroxyestradiol.

-

Genotoxicity Risk: While 4-hydroxyestradiol can be oxidized to quinones (DNA reactive), the 4-methyl analog prevents this specific pathway. However, alkylated steroids can exhibit altered receptor binding profiles.

-

Classification: Treat as a standard organic impurity unless specific genotoxicity data dictates otherwise.

Regulatory Limits (ICH Q3A R2)

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (requires structural confirmation if exceeded).

-

Qualification Threshold: 0.15% (requires safety data if exceeded).

References

-

European Pharmacopoeia (Ph. Eur.) . Estradiol Valerate Monograph 10th Edition. Council of Europe.

-

United States Pharmacopeia (USP) . Estradiol Valerate Official Monograph. USP-NF.

-

CymitQuimica . Estradiol Valerate Impurity D Data Sheet.

-

PubChem . Estradiol Valerate Compound Summary. National Library of Medicine.

-

ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1]

Sources

A Comparative Analysis of Estradiol Valerate and 4-Methyl Estradiol 17-Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of Estradiol Valerate and its 4-methylated analogue, 4-Methyl Estradiol 17-Valerate. Estradiol Valerate, a widely utilized synthetic estrogen, serves as a cornerstone in hormone replacement therapy. Its 4-methylated derivative, while structurally similar, exhibits distinct biological properties that warrant a detailed examination. This document will dissect the nuances in their chemical structures, explore their mechanisms of action, and compare their pharmacokinetic and pharmacodynamic profiles. By synthesizing available data and providing field-proven insights, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of these two compounds, thereby facilitating informed decisions in research and clinical applications.

Introduction: The Estradiol Ester Landscape

Estradiol, the most potent endogenous estrogen, plays a pivotal role in a myriad of physiological processes. However, its clinical utility in its native form is hampered by poor oral bioavailability and a short half-life. To overcome these limitations, synthetic esters of estradiol, such as Estradiol Valerate, were developed. These esters function as prodrugs, undergoing hydrolysis in the body to release the active 17β-estradiol. This esterification strategy not only enhances oral bioavailability but also allows for a more sustained release profile, particularly when administered via intramuscular injection.[1]

Estradiol Valerate has been a mainstay in hormone replacement therapy for decades, effectively managing symptoms associated with menopause, hypoestrogenism, and serving as a component in hormonal contraceptives.[2][3] The introduction of a methyl group at the C4 position of the estradiol molecule, resulting in this compound, represents a structural modification that can significantly alter the compound's interaction with estrogen receptors and its overall biological activity. Understanding the implications of this seemingly minor structural change is crucial for the development of novel estrogenic agents with potentially improved therapeutic profiles.

Chemical Structure and Synthesis

The fundamental difference between Estradiol Valerate and this compound lies in the presence of a methyl group on the A ring of the steroid nucleus.

Chemical Structures

Caption: Chemical structures of Estradiol Valerate and this compound.

Synthesis Overview

Estradiol Valerate Synthesis: The synthesis of Estradiol Valerate typically involves the esterification of the 17β-hydroxyl group of estradiol with valeric acid or its derivative, such as valeric anhydride or valeryl chloride.

This compound Synthesis: The synthesis of this compound begins with the synthesis of 4-methylestradiol. One reported method involves the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol.[4] Following the synthesis of 4-methylestradiol, the 17-valerate ester is introduced through a similar esterification process as that used for Estradiol Valerate.

Experimental Protocol: Synthesis of Estradiol Valerate

This protocol is a generalized representation based on established chemical principles.

Materials:

-

Estradiol

-

Valeric anhydride

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution

-

Methanol

-

Water

Procedure:

-

Dissolve Estradiol in anhydrous pyridine.

-

Add valeric anhydride to the solution.

-

Heat the reaction mixture and monitor for completion (e.g., by thin-layer chromatography).

-

Cool the mixture and add water and hydrochloric acid to neutralize the pyridine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and sodium bicarbonate solution.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to obtain crude Estradiol Divalerate.

-

Hydrolyze the divalerate to the 17-monovalerate by treatment with a base, such as potassium carbonate, in methanol.

-

Purify the resulting Estradiol Valerate by crystallization from a suitable solvent system (e.g., methanol-water).

Mechanism of Action: Interaction with Estrogen Receptors

Both Estradiol Valerate and this compound are prodrugs that are hydrolyzed by esterases in the body to release their respective active forms: 17β-estradiol and 4-methylestradiol.[5] These active molecules exert their effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.

Upon binding, the estrogen-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the physiological effects characteristic of estrogens.

Caption: Generalized signaling pathway for estradiol esters.

Comparative Pharmacokinetics and Pharmacodynamics

The addition of the 4-methyl group is expected to influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Pharmacokinetics

Estradiol Valerate:

-

Absorption and Metabolism: Following oral or intramuscular administration, Estradiol Valerate is readily absorbed and rapidly hydrolyzed by esterases in the blood and liver to 17β-estradiol and valeric acid.[5] Oral administration is subject to significant first-pass metabolism.[5]

-

Distribution: Estradiol is widely distributed in the body and is highly bound to sex hormone-binding globulin (SHBG) and albumin.

-

Elimination: The elimination half-life of estradiol after oral administration of estradiol valerate is in the range of 13-20 hours.[6]

This compound:

-

Distribution and Elimination: The distribution and elimination characteristics are likely to be similar to other steroidal estrogens, but further studies are required for confirmation.

Pharmacodynamics and Receptor Binding

The key differentiator in the pharmacodynamics of these two compounds is the estrogen receptor binding affinity of their active metabolites.

A study on 4-methylestradiol (the active form of this compound) revealed a significantly lower relative binding affinity for the estrogen receptor compared to estradiol.[4] The relative binding affinity of 4-methylestradiol was found to be 10% and 25% of estradiol at 0°C and 25°C, respectively.[4] Furthermore, 4-methylestradiol exhibited considerably weaker uterotrophic activity in rats compared to estrone.[4]

| Parameter | Estradiol (from Estradiol Valerate) | 4-Methylestradiol (from this compound) | Reference |

| Relative Binding Affinity for Estrogen Receptor | 100% (Reference) | 10% (at 0°C), 25% (at 25°C) | [4] |

| Uterotrophic Activity | Potent | Considerably weaker than estrone | [4] |

Table 1: Comparative Pharmacodynamic Properties of Active Metabolites.

Therapeutic Implications and Future Directions

Estradiol Valerate is well-established for a range of indications, including:

-

Hormone replacement therapy for menopausal symptoms.[2]

-

Treatment of hypoestrogenism due to various conditions.[3]

-

Component of hormonal contraceptives.[2]

-

Palliative treatment for advanced prostate cancer.[2]

The available data on this compound suggests that its active metabolite, 4-methylestradiol, is a weaker estrogen compared to estradiol. This reduced estrogenic potency could have several implications:

-

Potential for a Different Side Effect Profile: The weaker estrogenic activity might translate to a reduced incidence or severity of estrogen-related side effects.

-

Tissue-Selective Estrogenic Activity: While speculative without further research, the structural modification could lead to differential effects in various tissues, potentially offering a more targeted therapeutic action.

-

Research Tool: this compound can serve as a valuable research tool to probe the structure-activity relationships of estrogenic compounds and to better understand the role of specific metabolic pathways.

Conclusion

Estradiol Valerate and this compound, while sharing a common steroidal backbone and ester linkage, represent distinct entities with differing biological activities. The addition of a methyl group at the C4 position in this compound significantly reduces the estrogenic potency of its active metabolite. This fundamental difference underscores the critical importance of seemingly minor structural modifications in drug design and development. While Estradiol Valerate remains a cornerstone of estrogen therapy, this compound presents an intriguing subject for further investigation, with the potential to contribute to the development of novel estrogenic agents with tailored therapeutic profiles.

References

Sources

- 1. estradiol valerate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 3. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 4-methylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

Biological Activity & Safety Profile: 4-Methyl Estradiol 17-Valerate vs. Estradiol

Executive Summary

This technical guide analyzes the comparative biological activity, pharmacokinetics, and toxicological profiles of Estradiol (E2) and its synthetic analog, 4-Methyl Estradiol 17-Valerate (4-Me-E2-Val) .

While Estradiol is the gold standard for estrogenic potency, its metabolism via the C4-hydroxylation pathway yields catechol estrogens (4-hydroxyestradiol) and subsequent quinones, which are implicated in DNA adduct formation and carcinogenesis. 4-Methyl Estradiol is a "metabolic blocker" analog designed to retain estrogenic efficacy while sterically hindering C4-hydroxylation. The addition of the 17-Valerate ester transforms the parent steroid into a lipophilic prodrug, enabling sustained release kinetics identical to standard Estradiol Valerate.

Key Takeaway: 4-Methyl Estradiol exhibits approximately 10–25% of the receptor binding affinity of Estradiol but offers a theoretically superior safety profile by preventing the formation of genotoxic quinone metabolites.

Structural & Mechanistic Rationale

To understand the divergent biological activities, one must first analyze the structural modifications.

The Parent Steroids[1][2]

-

Estradiol (E2): The natural ligand.[1][2] It possesses an open C4 position on the A-ring, which is a primary target for Cytochrome P450 enzymes (specifically CYP1B1).

-

4-Methyl Estradiol (4-Me-E2): Contains a methyl group (

) at the C4 position. This group acts as a steric shield, preventing enzymatic hydroxylation at this critical site without abolishing the molecule's ability to bind the Estrogen Receptor (ER).

The 17-Valerate Ester

Both compounds in this comparison are discussed as 17-Valerates . The valerate moiety is an ester attached to the C17

-

Function: It renders the molecule highly lipophilic, suitable for depot intramuscular (IM) injection or oil-based delivery.

-

Bioactivity: The ester itself is biologically inactive at the receptor level. It must be hydrolyzed by plasma and tissue esterases to release the active parent steroid.[3]

Pharmacodynamics: Receptor Interaction

The biological activity of 4-Methyl Estradiol is defined by its interaction with Estrogen Receptor Alpha (ER

Relative Binding Affinity (RBA)

Unlike 4-Methoxyestradiol (a natural metabolite with low affinity), 4-Methyl Estradiol retains significant affinity for the ER, acting as an agonist.

| Compound | Relative Binding Affinity (RBA)* | Uterotrophic Activity | Mechanism |

| Estradiol (E2) | 100% (Reference) | High | Full Agonist |

| 4-Methyl Estradiol | 10–25% | Moderate | Weak/Partial Agonist |

| Estradiol Valerate | < 1% (Un-hydrolyzed) | N/A | Prodrug (Inactive) |

*RBA measured in uterine cytosol at 0°C - 25°C competitive displacement assays.

Technical Insight: The reduced affinity of 4-Me-E2 is likely due to the steric bulk of the methyl group slightly distorting the fit within the ligand-binding domain (LBD) of the ER, specifically interacting with residues that typically accommodate the flat A-ring. However, it retains enough affinity to induce transcriptional activation, albeit requiring higher molar concentrations to achieve effects comparable to E2.

Metabolism & Toxicology: The Safety Differentiator

This is the critical divergence point. The "Catechol Estrogen Hypothesis" suggests that estrogen-induced carcinogenesis is not solely receptor-mediated but also driven by genotoxic metabolites.

The Carcinogenic Pathway (Estradiol)[6]

-

Hydroxylation: CYP1B1 hydroxylates E2 at the C4 position to form 4-Hydroxyestradiol (4-OHE2) .

-

Oxidation: 4-OHE2 is oxidized to Estradiol-3,4-Semiquinone and Estradiol-3,4-Quinone .

-

DNA Damage: These quinones react with DNA (specifically Guanine bases) to form depurinating adducts, leading to mutations.

The Blocked Pathway (4-Methyl Estradiol)

The C4-Methyl group physically blocks CYP1B1 access. The molecule cannot form the 3,4-quinone. Studies in Syrian hamster kidney models (a standard for estrogen carcinogenicity) have shown that while E2 induces tumors effectively, 4-Methyl Estradiol is non-carcinogenic despite being estrogenic.

Pathway Visualization

The following diagram illustrates the metabolic divergence.

Figure 1: Comparative metabolic fate.[1][4][5][6][7][8] The C4-methyl substitution prevents the formation of the carcinogenic quinone pathway common to natural Estradiol.

Pharmacokinetics: The Role of the Valerate Ester[3][5][9][11]

When administering This compound , the pharmacokinetics (PK) are governed by the ester hydrolysis rate.

-

Absorption: Upon IM injection in an oil vehicle, the lipophilic ester creates a depot. Release from the injection site is the rate-limiting step.

-

Hydrolysis: Once in circulation, ubiquitous esterases (in blood and liver) rapidly cleave the valerate chain.[3]

-

Reaction:

-

-

Active Phase: The free 4-Methyl Estradiol is now available to bind tissues.

-

Half-Life: The terminal half-life is determined by the hydrolysis rate and the metabolic clearance of the parent steroid. Since 4-Me-E2 cannot be metabolized at C4, its clearance profile differs from E2, potentially relying more on C2-hydroxylation or conjugation (glucuronidation/sulfation).

Experimental Protocols

For researchers validating these compounds, the following protocols ensure data integrity.

Protocol A: Competitive Receptor Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of 4-Me-E2 vs. E2.

-

Preparation:

-

Cytosol: Prepare uterine cytosol from ovariectomized rats (rich in ER).

-

Ligands: Dissolve E2 (Standard) and 4-Me-E2 (Test) in Ethanol.

-

Tracer: Use

-Estradiol (High specific activity).

-

-

Incubation:

-

Create a concentration gradient of the Test compound (

to -

Incubate Cytosol + Tracer + Test Compound for 18h at 4°C (equilibrium).

-

-

Separation:

-

Add Dextran-Coated Charcoal (DCC) to absorb unbound steroid.

-

Centrifuge at 2000g for 10 min.

-

-

Quantification:

-

Count radioactivity in the supernatant (Bound fraction) using Liquid Scintillation Counting.

-

-

Analysis:

-

Plot % Bound vs. Log Concentration.

-

Calculate IC50 (concentration displacing 50% of tracer).

- .

-

Protocol B: Microsomal Metabolic Stability

Objective: Confirm resistance to C4-hydroxylation.

Figure 2: Workflow for assessing metabolic stability and metabolite identification.

-

Incubation: Mix liver microsomes (containing CYP enzymes) with the test compound (10 µM) and NADPH.

-

Reaction: Incubate at 37°C.

-

Extraction: Stop reaction with ice-cold acetonitrile. Centrifuge.

-

Detection: Inject supernatant into HPLC-MS/MS.

-

Target Analyte: Look for mass shifts corresponding to hydroxylation (+16 Da).

-

Expectation for E2: Peaks for 2-OH-E2 and 4-OH-E2 .

-

Expectation for 4-Me-E2: Peak for 2-OH-4-Me-E2, but absence of 4-OH-4-Me-E2.

-

References

-

Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol.[9] Journal of Steroid Biochemistry, 35(6), 745–747. [Link]

-

Liehr, J. G. (2000). Is estradiol a genotoxic mutagen? Endocrine Reviews, 21(1), 40–54. [Link]

-

Liehr, J. G., et al. (1986). Carcinogenicity of catechol estrogens in Syrian hamsters.[10] Journal of Steroid Biochemistry, 24(1), 353–356.[10] [Link]

-

Düsterberg, B., et al. (1985). Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women.[6] Hormone Research, 21(3), 145–154.[6] [Link]

-

Zhu, B. T., & Conney, A. H. (1998). Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis, 19(1), 1–27. [Link]

Sources

- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 2. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]

- 4. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 5. Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxylation of estrogens as marker of human mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Synthesis and biological activity of 4-methylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catechol Estrogen 4-Hydroxyestradiol is an Ultimate Carcinogen in Breast Cancer [bslonline.org]

Technical Analysis: 4-Methyl Estradiol 17-Valerate Receptor Binding Affinity

Executive Summary

4-Methyl Estradiol 17-Valerate (4-Me-E2-17V) represents a dual-modified steroidal system designed to alter both the metabolic stability and the pharmacokinetic profile of the parent hormone, 17

This technical guide analyzes the Estrogen Receptor (ER) binding affinity of this compound.[1][2][3][4][5] The core pharmacological reality is that 4-Me-E2-17V functions as a prodrug. The presence of the bulky 17-valerate ester virtually abolishes direct receptor binding. Consequently, the biological activity is contingent upon enzymatic hydrolysis to the active metabolite, 4-Methyl Estradiol (4-Me-E2) .

This document details the structural rationale, quantitative binding kinetics of the active metabolite, and the specific experimental protocols required to validate these properties without generating false-positive data due to in vitro hydrolysis.

Structural Pharmacology & Ligand Design

To understand the binding profile, we must deconstruct the molecule into its two functional modifications relative to the E2 scaffold.

The A-Ring Modification: 4-Methylation

The introduction of a methyl group at Carbon-4 (C4) serves a primary metabolic purpose: Steric hindrance of catechol estrogen formation.

-

Mechanism: The C4 position is a primary site for hydroxylation by cytochrome P450 enzymes (specifically CYP1B1) to form 4-hydroxyestradiol (4-OHE2), a genotoxic metabolite associated with DNA adduct formation.

-

Receptor Impact: While the ER ligand-binding pocket (LBP) is generally intolerant of polar substituents at C4, it tolerates small hydrophobic groups.[5] However, the 4-methyl group induces a conformational penalty, reducing affinity compared to unsubstituted E2.

The D-Ring Modification: 17-Valerate Ester

The esterification of the 17

-

Mechanism: This modification prevents the formation of the critical hydrogen bond between the 17

-OH and His524 (in ER -

Receptor Impact: This hydrogen bond is essential for high-affinity anchoring. Its absence, combined with the steric bulk of the valerate chain, renders the esterified molecule essentially inactive at the receptor level until hydrolysis occurs.

Binding Affinity Dynamics

The binding profile must be bifurcated into the Prodrug (Parent) and the Active Metabolite .

The Prodrug: this compound

Direct binding assays confirm that 17-alkyl esters of estradiol exhibit negligible affinity for nuclear ERs.

-

Relative Binding Affinity (RBA): < 1% (relative to E2 = 100%).

-

Pharmacological Status: Quiescent.

-

Note: Any observed binding in crude cytosolic preparations is frequently an artifact of in situ hydrolysis by contaminating esterases.

The Active Metabolite: 4-Methyl Estradiol (4-Me-E2)

Once hydrolyzed, the 4-Me-E2 metabolite acts as the functional ligand.

-

RBA (0°C): ~10% relative to E2.[6]

-

RBA (25°C): ~25% relative to E2.[6]

-

Kinetic Behavior: The affinity is temperature-dependent. The increase in RBA at higher temperatures suggests that the 4-methyl group requires thermal energy to induce a favorable induced-fit conformation within the hydrophobic pocket of the ER.

Comparative Data Summary

| Compound | Modification | ER Binding Affinity (RBA vs E2) | Primary Mechanism |

| 17 | None | 100% (Reference) | Direct Agonist |

| Estradiol Valerate | 17-Ester | ~2% (Prodrug) | Prodrug (Requires Hydrolysis) |

| 4-Methyl Estradiol | 4-Methyl | 10–25% | Metabolic Blocker / Agonist |

| 4-Me-E2-17V | Dual | < 1% (Predicted) | Prodrug |

Bioactivation Pathway Visualization

The following diagram illustrates the obligate bioactivation pathway required for 4-Me-E2-17V to exert estrogenic effects.

Figure 1: The bioactivation pathway of 4-Me-E2-17V. The ester must be cleaved to restore the 17

Experimental Methodology: Validating Binding Affinity

To accurately characterize this molecule, researchers must distinguish between the intrinsic affinity of the ester (low) and the metabolite (moderate). The following protocol utilizes a Competitive Radioligand Binding Assay designed to minimize hydrolysis artifacts.

Critical Control: Preventing In Vitro Hydrolysis

Standard cytosolic preparations contain esterases that will convert the Valerate to the alcohol during incubation, leading to false-positive binding data.

-

Mitigation: Perform all incubation steps at 0–4°C .

-

Inhibitors: Supplement the buffer with esterase inhibitors (e.g., Phenylmethylsulfonyl fluoride (PMSF) or specific carboxylesterase inhibitors) if higher temperature incubation is required.

Protocol: Competitive Binding Assay (RBA)

Objective: Determine the IC

Reagents:

-

Receptor Source: Recombinant Human ER

(rhER -

Radioligand: [

H]-17 -

Buffer: TEG Buffer (10mM Tris-HCl, 1.5mM EDTA, 10% Glycerol, pH 7.4) + 1mM PMSF .

Workflow:

-

Preparation: Dilute rhER

to a concentration binding ~50% of total radioligand. -

Competition: Prepare serial dilutions (

M to-

Standard: Unlabeled E2.

-

Test A: 4-Methyl Estradiol (Active).

-

Test B: this compound (Prodrug).

-

-

Incubation: Mix Receptor + [

H]-E2 + Competitor. Incubate for 18h at 4°C .-

Rationale: Low temperature preserves the ester bond.

-

-

Separation: Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 3000g for 10 min.

-

Quantification: Measure radioactivity of the supernatant (bound complex) via Liquid Scintillation Counting (LSC).

Data Analysis

Calculate RBA using the equation:

-

Expected Result (Test A - Active): IC

approx. 4-10x higher than E2 (RBA 10-25%). -

Expected Result (Test B - Prodrug): No displacement observed at physiological concentrations (IC

> 1000x E2), confirming lack of intrinsic activity.

Workflow Visualization

Figure 2: Step-by-step workflow for determining RBA while controlling for esterase activity.

References

-

Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol.[6] Journal of Steroid Biochemistry, 35(6), 745–747. [Link] Key Finding: Establishes the RBA of the 4-Methyl metabolite at 10-25% of E2.[6]

-

Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153.[7] [Link] Key Finding: Provides the standardized protocol for Competitive Binding Assays and structural requirements for ER binding.

- Kuhnz, W., et al. (1993). Pharmacokinetics of Estradiol, Free and Total Estrone, in Young Women Following Single Intravenous and Oral Administration of 17beta-Estradiol. Arzneimittelforschung, 43(9), 966–973.

-

Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The Estradiol Pharmacophore: Ligand Structure-Estrogen Receptor Binding Affinity Relationships. Steroids, 62(3), 268–303. [Link] Key Finding: Details the intolerance of the ER binding pocket to large D-ring substituents (like valerate) without hydrolysis.

Sources

- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. Synthesis and biological activity of 4-methylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Methylated Estradiol Derivatives

Abstract

The modification of the estradiol scaffold through methylation has been a cornerstone of synthetic steroid chemistry, leading to the development of orally active estrogens with profound clinical impact. This guide provides a comprehensive analysis of the pharmacological profile of key methylated estradiol derivatives, including mestranol, 17α-methylestradiol, and moxestrol. We will dissect the structure-activity relationships, pharmacodynamic mechanisms at the estrogen receptor level, and the pharmacokinetic advantages conferred by strategic methylation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind the enhanced potency, metabolic stability, and therapeutic utility of these vital compounds.

Introduction: The Rationale for Estradiol Methylation

The endogenous estrogen, 17β-estradiol (E2), is a potent hormone crucial for numerous physiological processes. However, its therapeutic application is hampered by poor oral bioavailability due to extensive first-pass metabolism in the liver.[1] The primary metabolic routes involve oxidation of the 17β-hydroxyl group to the less active estrone, followed by sulfation and glucuronidation, which facilitates rapid excretion. To overcome these limitations, medicinal chemists developed strategies to protect the estradiol molecule from rapid degradation.

Methylation emerged as a highly effective approach. By strategically adding methyl groups at specific positions on the steroid nucleus, it is possible to sterically hinder metabolic enzymes, thereby enhancing metabolic stability, prolonging the half-life, and significantly improving oral potency. This guide explores the pharmacological consequences of these modifications.

The two principal sites for methylation have been the C3 phenolic hydroxyl group and the C17 position:

-

C3 Methylation: This modification, exemplified by mestranol (the 3-methyl ether of ethinylestradiol), creates a prodrug. The methyl group masks the phenolic hydroxyl essential for receptor binding, rendering the molecule inactive until it is demethylated in the liver to its active form.[2]

-

C17α Alkylation: The addition of a small alkyl group, such as a methyl group in 17α-methylestradiol , directly at the C17α position prevents the oxidation of the adjacent 17β-hydroxyl group, a key step in estradiol's inactivation.[3] This structural change dramatically increases resistance to metabolic breakdown.[3]

Further modifications, such as the C11β-methoxy group in moxestrol , have been explored to fine-tune receptor affinity and potency, leading to some of the most powerful estrogens ever synthesized.

Structure-Activity Relationships (SAR): A Tale of Two Positions

The estrogenic activity of these derivatives is intrinsically linked to their three-dimensional structure and ability to fit within the ligand-binding pocket of the estrogen receptor (ER). The foundational structure is the four-ring steroidal nucleus.[1]

-

The Phenolic A-Ring: The aromatic A-ring with its hydroxyl group at C3 is a critical pharmacophore for high-affinity ER binding.[1][4] This group acts as a hydrogen bond donor and acceptor, anchoring the ligand within the receptor.[4] As seen with mestranol, methylation of this C3-OH group abolishes receptor affinity until the methyl group is metabolically cleaved.[5]

-

The 17β-Hydroxyl Group: The hydroxyl group at C17 on the D-ring is another crucial anchor point. The precise distance of approximately 11Å between the oxygen atoms at C3 and C17 is essential for potent agonist activity.[6]

-

The C17α Position: While native estradiol has a hydrogen atom at the C17α position, the introduction of a methyl group (as in 17α-methylestradiol) or an ethynyl group (as in ethinylestradiol) creates steric bulk. This bulk does not significantly disrupt the key C3-C17 distance but effectively blocks the action of 17β-hydroxysteroid dehydrogenase, the enzyme responsible for oxidizing the 17β-hydroxyl group.[3] This is the primary reason for the enhanced oral activity and metabolic stability of C17α-alkylated estrogens.[1]

-

The C11β Position: The addition of a methoxy group at the C11β position, as seen in moxestrol, dramatically increases binding affinity and estrogenic potency, making it orders of magnitude more potent than estradiol itself.

Pharmacodynamics: Interaction with the Estrogen Receptor

Methylated estradiol derivatives exert their effects primarily by acting as agonists for the nuclear estrogen receptors, ERα and ERβ.[3][7]

Mechanism of Action

The canonical pathway for estrogen action is a well-established cascade.[8]

-

Ligand Binding: The lipophilic steroid diffuses across the cell membrane and into the nucleus, where it binds to the ligand-binding pocket of an ER.[8][9]

-

Conformational Change & Dimerization: Ligand binding induces a critical conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[8]

-

DNA Binding & Gene Transcription: The activated dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[8]

-

Recruitment of Co-regulators: The receptor-DNA complex then recruits a cascade of co-activator proteins, which ultimately leads to the assembly of the transcription machinery and modulates the expression of estrogen-responsive genes.

Caption: Generalized Estrogen Receptor Signaling Pathway.

Receptor Binding Affinity & Potency

The potency of an estrogen is directly related to its binding affinity for the ERs. Methylation can have drastically different effects depending on its location. The following table summarizes the relative binding affinities (RBA) for key derivatives compared to estradiol (RBA = 100%).

| Compound | C3-Modification | C17α-Modification | C11β-Modification | Relative Binding Affinity (RBA) for ER (%) | Key Pharmacological Trait |

| Estradiol (E2) | -OH | -H | -H | 100[3] | Endogenous standard |

| Ethinylestradiol (EE) | -OH | -C≡CH | -H | 75-190[5] | Potent, orally active estrogen |

| Mestranol | -OCH₃ | -C≡CH | -H | 0.1-2.3[5] | Inactive prodrug of Ethinylestradiol |

| 17α-Methylestradiol | -OH | -CH₃ | -H | ~67 (ERα)[3] | Orally active estrogen |

| Moxestrol | -OH | -C≡CH | -OCH₃ | High (10x more potent than EE) | Highly potent, metabolically stable |

Data compiled from multiple sources and represent approximate ranges.[3][5][10]

The extremely low affinity of mestranol validates its role as a prodrug, as it cannot effectively bind the receptor until its C3-methyl ether is cleaved.[5] In contrast, the modifications in ethinylestradiol, methylestradiol, and especially moxestrol enhance or maintain high affinity while simultaneously improving pharmacokinetic properties.

Pharmacokinetics: The Advantage of Metabolic Stability

The clinical success of methylated estradiol derivatives is largely attributable to their improved pharmacokinetic profiles, particularly their enhanced oral bioavailability and longer duration of action.

Absorption and Metabolism

-

Mestranol: Following oral administration, mestranol is well-absorbed and undergoes rapid first-pass metabolism in the liver. The key metabolic step is O-demethylation by cytochrome P450 enzymes to form the highly active ethinylestradiol.[2] This conversion is efficient, with a 50 µg dose of mestranol being pharmacokinetically bioequivalent to approximately 35 µg of ethinylestradiol.[11]

Caption: Metabolic activation of Mestranol to Ethinylestradiol.

-

17α-Methylestradiol: The C17α-methyl group provides a steric shield that prevents enzymatic oxidation of the 17β-hydroxyl group.[3] This single modification dramatically improves its metabolic stability and potency relative to native estradiol, allowing for effective oral administration.[3]

-

Moxestrol: As an 11β-methoxy derivative of ethinylestradiol, moxestrol is also resistant to 17-oxidation. It is rapidly metabolized by the liver, primarily through hydroxylation pathways.[12] Its bioavailability is significantly increased in patients with impaired liver function, highlighting the liver's central role in its clearance.[12]

Distribution

An interesting feature of moxestrol is its distribution profile. Unlike estradiol and ethinylestradiol, it is not bound by sex hormone-binding globulin (SHBG) and has a low affinity for albumin.[12] This results in a larger fraction of the drug being free and biologically active, which contributes to its exceptionally high potency.

Therapeutic Applications and Comparative Insights

The primary clinical applications for methylated estradiol derivatives have been in hormonal contraception and menopausal hormone therapy.[5][7]

-

Mestranol was the estrogenic component in the very first oral contraceptive pill, Enovid, introduced in 1957.[5] For over a decade, it was the standard estrogen in birth control formulations. However, beginning in the late 1960s, it was largely replaced by its active metabolite, ethinylestradiol.[5] The rationale was that ethinylestradiol is approximately twice as potent by weight, allowing for lower, potentially safer, doses.[5]

-

17α-Methylestradiol has been used in the treatment of menopausal symptoms.[3] It is also noteworthy as an active metabolite of certain androgens and anabolic steroids like methyltestosterone, where it is responsible for estrogenic side effects such as gynecomastia.[3]

-

Moxestrol has been used in Europe for menopausal symptoms and menstrual disorders.[13] Due to its high potency and specific binding, it has also become an invaluable tool in scientific research as a high-affinity radioligand for quantifying estrogen receptors.[13]

Key Experimental Protocols

To ensure scientific integrity, the pharmacological profiles described above are determined using robust, validated assays. Below are outlines of core methodologies.

Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is a self-validating system to determine the relative binding affinity (RBA) of a test compound.

Objective: To measure the ability of a methylated estradiol derivative (test ligand) to compete with a radiolabeled estradiol ([³H]E2) for binding to the estrogen receptor.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a target tissue (e.g., rat or lamb uterus) or use purified recombinant human ERα or ERβ.

-

Incubation: In a series of tubes, incubate a constant amount of ER protein and a constant, low concentration of [³H]E2 with increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

Control Groups:

-

Total Binding: Incubate ER and [³H]E2 without any competitor.

-

Non-Specific Binding: Incubate ER and [³H]E2 with a vast excess (e.g., 1000-fold) of unlabeled estradiol to saturate all specific binding sites.

-

-

Equilibrium & Separation: Allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C). Separate the receptor-bound from free radioligand using a method like dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis:

-

Calculate specific binding: (Total Binding cpm) - (Non-Specific Binding cpm).

-

Plot the percentage of specific [³H]E2 binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific [³H]E2 binding) from the resulting sigmoidal curve.

-

Calculate the RBA: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

-

Caption: Workflow for an ER Competitive Binding Assay.

Conclusion

The strategic methylation of the estradiol molecule represents a triumph of medicinal chemistry, transforming a potent but orally unreliable hormone into a class of robust and clinically indispensable drugs. By protecting the C3 and C17 hydroxyl groups from rapid metabolic inactivation, chemists have endowed these derivatives with enhanced oral bioavailability, prolonged half-lives, and, in some cases, dramatically increased potency. From mestranol's pioneering role in contraception to moxestrol's utility as a high-potency research tool, methylated estradiol derivatives continue to be of immense pharmacological and therapeutic importance. Understanding their nuanced structure-activity relationships, receptor interactions, and metabolic fates is essential for the continued development of novel endocrine therapies.

References

- Wikipedia. (n.d.). Pharmacodynamics of estradiol.

- Wikipedia. (n.d.). Methylestradiol.

- RxList. (2022). How Do Estrogen Derivatives Work?.

- Wikipedia. (n.d.). Selective estrogen receptor modulator.

-

Ayan, D., Roy, J., Maltais, R., & Poirier, D. (2011). Impact of estradiol structural modifications (18-methyl and/or 17-hydroxy inversion of configuration) on the in vitro and in vivo estrogenic activity. Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 324-330. [Link]

- Wikipedia. (n.d.). Mestranol.

- Mayo Clinic. (n.d.). Esterified estrogens and methyltestosterone (oral route).

- Pediatric Oncall. (n.d.). Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.

- YouTube. (2024). Structure-Activity Relationship (SAR) of Estrogens.

- Mayo Clinic. (n.d.). Tranexamic acid (oral route).

-

Salmon, J., Coussediere, D., Cousty, C., & Raynaud, J. P. (1983). Pharmacokinetics and metabolism of moxestrol in humans. Journal of Steroid Biochemistry, 19(2), 1223-1234. [Link]

-

Jordan, V. C., Mittal, S., Gosden, B., Koch, R., & Lieberman, M. E. (1985). Structure-activity relationships of estrogens. Environmental Health Perspectives, 61, 97-110. [Link]

-

Pons, M., Michel, F., & Crastes de Paulet, A. (1988). Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols. Journal of Steroid Biochemistry, 31(4B), 633-642. [Link]

-

Goldzieher, J. W. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. The American Journal of Obstetrics and Gynecology, 163(6 Pt 2), 2113-2119. [Link]

- National Center for Biotechnology Information. (n.d.). Mestranol. PubChem Compound Database.

- Google Patents. (2012). Process for the preparation of estradiol and its derivatives.

- Wikipedia. (n.d.). Moxestrol.

-

Osorio-Revilla, G., Gallardo-Vera, F., Garcia-Becerra, R., Ordaz-Rosado, D., & Medina-Franco, J. L. (2024). Synthesis of a [18F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging. Pharmaceuticals, 17(3), 388. [Link]

- Jordan, V. C. (2014). Structure-Activity Relationships of Estrogens. ResearchGate.

- PharmaCompass. (n.d.). Mestranol.

- DUTCH Test. (n.d.). Estrogen Metabolism 101.

-

Blom, M. J., Wassink, M. G., Kloosterboer, H. J., Ederveen, A. G., Lambert, J. G., & Goos, H. J. (2001). Metabolism of estradiol, ethynylestradiol, and moxestrol in rat uterus, vagina, and aorta: influence of sex steroid treatment. Drug Metabolism and Disposition, 29(1), 76-81. [Link]

-

Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. [Link]

-

Mueller, J. W., Gilligan, L. C., Idkowiak, J., Arlt, W., & Foster, P. A. (2015). The structural biology of oestrogen metabolism. The Journal of Steroid Biochemistry and Molecular Biology, 153, 3-19. [Link]

-

Nique, F., Van de Velde, P., Brémaud, J., Hardy, M., Philibert, D., & Teutsch, G. (1994). Steroidal affinity labels of the estrogen receptor alpha. 4. Electrophilic 11beta-aryl derivatives of estradiol. Journal of Steroid Biochemistry and Molecular Biology, 50(5-6), 267-276. [Link]

-

Numazawa, M., Yoshimura, A., & Nagaoka, M. (1992). Structure-activity relationships of 2-, 4-, or 6-substituted estrogens as aromatase inhibitors. Journal of Medicinal Chemistry, 35(21), 3845-3851. [Link]

- GLOWM. (n.d.). Pharmacology of Contraceptive Steroids.

-

Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE, 12(1), e0169607. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Methylestradiol - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Mestranol - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. How Do Estrogen Derivatives Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 8. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]

- 9. Structure-activity relationships of estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and metabolism of moxestrol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Moxestrol - Wikipedia [en.wikipedia.org]

Definitive Synthesis Guide: 4-Methyl Estradiol 17-Valerate Impurity

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes the synthesis of 4-Methyl Estradiol 17-Valerate as a reference standard, essential for impurity profiling under ICH Q3A/Q3B guidelines.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Process Chemists, Analytical Scientists, CMC Leads

Executive Summary & Strategic Significance

In the manufacturing of Estradiol Valerate (E2V), the presence of alkylated impurities is a critical quality attribute. This compound is a positional isomer of potential methylated byproducts. Because the C2 and C4 positions on the steroid A-ring are electronically similar (ortho to the phenolic hydroxyl), non-selective methylation during the synthesis of precursors can lead to mixtures.

Isolating this specific impurity from a crude reaction mixture is inefficient due to the dominance of the C2-isomer (kinetic and thermodynamic preference). Therefore, the de novo synthesis of the 4-methyl impurity is required to generate a qualified Reference Standard (RS) for HPLC/UPLC retention time marking and response factor calculation.

Core Challenges:

-

Regioselectivity: Direct methylation of Estradiol favors the C2 position (~3:1 to 10:1 ratio).

-

Ester Stability: The 17-valerate ester is sensitive; synthesis must order the methylation before esterification or utilize mild conditions.

-

Purification: Separation of 2-methyl and 4-methyl isomers requires difficult chromatography; a regioselective synthetic route is superior.

Retrosynthetic Analysis

To synthesize high-purity this compound, we must disconnect the molecule at two key junctions: the C17-Ester and the C4-Methyl group.

-

Disconnection A (Ester): The final step should be the valerylation of 4-Methyl Estradiol. This avoids exposing the labile ester to the harsh reducing conditions often required for methyl group installation.

-

Disconnection B (Methyl): The C4-methyl group is best introduced via a Mannich base intermediate or a Blocked Formylation strategy. Direct alkylation (Friedel-Crafts) is too non-selective.

Selected Pathway: The "Blocked-Mannich" or "Blocked-Formyl" Route. By temporarily blocking the more reactive C2 position with a bulky tert-butyl group, we force substitution to the C4 position. Subsequent removal of the blocking group and reduction yields the 4-methyl core.

Detailed Synthesis Protocols

Route A: The "Gold Standard" Regioselective Pathway

Recommended for generating >98% purity Reference Standards.

Phase 1: Regioselective Core Synthesis (4-Methyl Estradiol)

Step 1: C2-Protection (Blocking)

-

Reagents: Estradiol, tert-Butanol, BF3·Et2O (Boron Trifluoride Etherate).

-

Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation).

-

Protocol: Dissolve Estradiol in CH2Cl2. Add tert-butanol and catalytic BF3·Et2O at 0°C. The bulky tert-butyl group selectively attacks the less sterically hindered C2 position.

-

Outcome: 2-tert-Butyl-Estradiol.

Step 2: C4-Functionalization (Mannich Reaction)

-

Reagents: 2-tert-Butyl-Estradiol, Formaldehyde (HCHO), Morpholine or Dimethylamine.

-

Protocol: Reflux the blocked steroid in ethanol with excess formaldehyde and amine. Because C2 is blocked, the Mannich reagent attacks C4 exclusively.

-

Outcome: 2-tert-Butyl-4-(morpholinomethyl)-estradiol.

Step 3: Hydrogenolysis (Methyl Formation & Deblocking)

-

Reagents: Pd/C (10%), H2 gas (3-5 atm), High Temperature (60-80°C) or specific dealkylation conditions.

-

Insight: Standard hydrogenolysis reduces the benzylic amine to a methyl group. Harsher conditions (or acid-catalyzed retro-Friedel-Crafts) are required to remove the C2-tert-butyl group. Note: If C2-deblocking is difficult via hydrogenation, transalkylation with AlCl3/toluene can be used post-reduction.

-

Outcome: 4-Methyl Estradiol (Intermediate A) .

Phase 2: Selective Esterification (The Valerate)

Step 4: 3,17-Divalerylation

-

Reagents: Valeric Anhydride, Pyridine.

-

Protocol: Treat Intermediate A with valeric anhydride in pyridine at 50°C. Both the phenolic C3-OH and the aliphatic C17-OH will be esterified.

-

Why: It is difficult to selectively esterify only the 17-OH in one step. Making the diester is cleaner.

-

Outcome: 4-Methyl Estradiol 3,17-Divalerate.

Step 5: Selective C3-Hydrolysis

-

Reagents: K2CO3 (Potassium Carbonate), Methanol/Water.[1][2]

-

Protocol: Stir the divalerate in 1% K2CO3/MeOH at room temperature.

-

Mechanism: Phenolic esters (C3) are significantly more labile (reactive) to base hydrolysis than aliphatic secondary esters (C17). Monitor by TLC/HPLC until the divalerate disappears and the monovalerate forms.

-

Final Product: This compound .

Route B: The "Industrial Genesis" Pathway

Useful for understanding impurity formation or if blocking reagents are unavailable.

-

Direct Mannich: Estradiol + HCHO + Morpholine

Mixture of 2-isomer (major) and 4-isomer (minor). -

Hydrogenolysis: Reduction of the mixture

Mixture of 2-Methyl and 4-Methyl Estradiol. -

Separation: Requires preparative HPLC (C18 or Phenyl-Hexyl column) to isolate 4-Methyl Estradiol.

-

Esterification: Same as Phase 2 above.

Key Process Parameters & Data

| Parameter | Route A (Blocked) | Route B (Direct) | Critical Control Point |

| C4 Selectivity | >95% | <30% | C2-Blocking efficiency determines yield. |

| Ester Stability | High | High | Perform esterification last to avoid hydrolysis. |

| Purification | Crystallization | Prep-HPLC | Isomer separation is the bottleneck in Route B. |

| Key Intermediate | 2-t-Butyl-4-morpholinomethyl-E2 | Mixed Mannich Bases | Monitoring completion of Hydrogenolysis. |

Pathway Visualization

The following diagrams illustrate the chemical logic and workflow.

Diagram 1: Synthesis Workflow (Route A)

Caption: Step-by-step synthesis utilizing C2-blocking to ensure C4-regioselectivity, followed by selective hydrolysis.

Diagram 2: Mechanism of Impurity Formation vs. Control

Caption: Comparison of direct methylation (yielding mixtures) versus the blocking group strategy for targeted synthesis.

Analytical Characterization (Expected)

To validate the synthesis of the reference standard, the following analytical signatures are expected:

-

1H NMR (CDCl3):

-

C4-Methyl: Distinct singlet around

2.10 - 2.25 ppm. -

Aromatic Protons: Two doublets (ortho-coupling) for 2-Methyl isomer vs. One singlet (at C1) and one singlet (at C2) or AB system for 4-Methyl isomer? Correction: 4-Methyl estradiol has protons at C1 and C2.[3] They are ortho to each other. Expect two doublets (

Hz) in the aromatic region ( -

17-Valerate: Triplet for terminal methyl (

0.9), multiplet methylene signals, and the characteristic downfield shift of the 17-

-

-

Mass Spectrometry (ESI+):

-

Parent ion

consistent with MW of Estradiol Valerate (356.5) + Methyl (14) = 370.5 Da . -

Fragmentation often shows loss of valeric acid (102 Da) to yield the steroid core ion.

-

References

-

Synthesis of 4-methylestradiol: Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol. Journal of Steroid Biochemistry, 35(6), 745–747. Link

-

Regioselective Formylation/Methylation: Gonzalez-Gomez, J. C., et al. (2025). Synthesis of 4-Formyl Estrone Using a Positional Protecting Group. ResearchGate.[4] Link

-

Estradiol Valerate Synthesis (Patent): Lupin Limited. (2012).[2][5] Improved process for preparation of estradiol valerate.[1][2][5] WO2012059803A1. Link

-

ICH Guidelines: International Council for Harmonisation. (2006). ICH Q3A(R2): Impurities in New Drug Substances. Link

-

Separation of Isomers: Rister, A. L., & Dodds, E. D. (2020). Separation of steroid isomers by ion mobility mass spectrometry. Steroids, 154, 108531. Link

Sources

- 1. WO2012059803A1 - Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]

- 2. US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]

- 3. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

An In-Depth Technical Guide on the Toxicity and Safety Data for Estradiol Valerate Impurities

Introduction: Beyond the Active Moiety – A Proactive Approach to Impurity Safety in Estradi-ol Valerate

Estradiol Valerate, a synthetic long-acting prodrug of 17β-estradiol, is a cornerstone of hor-mone replacement therapy and modern contraceptive formulations.[1] Its clinical efficacy is well-established; however, the safety profile of the final drug product is intrinsically linked not only to the active pharmaceutical ingredient (API) but also to the impurities present within it. These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interactions with excipients and packaging materials.[2][3]

For drug development professionals and researchers, a comprehensive understanding of the toxicological landscape of these impurities is not merely a regulatory hurdle but a scientific imperative. This guide provides an in-depth technical analysis of the known and potential toxicities associated with Estradiol Valerate impurities. Moving beyond a simple cataloging of potential contaminants, we will explore the methodologies for safety assessment in the common scenario of limited direct toxicological data, emphasizing a proactive, science-led approach to risk evaluation. This includes the application of in silico predictive toxicology, read-across strategies, and targeted in vitro assessments, all framed within the context of international regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Regulatory Framework: Establishing the Thresholds for Safety

The control of impurities in new drug substances and products is rigorously governed by a set of harmonized guidelines from the ICH. The primary documents guiding this process are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. These guidelines establish reporting, identification, and qualification thresholds based on the maximum daily dose of the drug.

For impurities that are also classified as mutagenic, the ICH M7(R2) guideline provides a framework for assessment and control to limit potential carcinogenic risk.[4][5] This is particularly pertinent for steroidal compounds, where the complex molecular structure can present challenges in predicting genotoxicity. A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC), a value of 1.5 µ g/day for a lifetime exposure that is considered to pose a negligible risk of cancer.[6][7] For impurities with sufficient carcinogenicity data, a compound-specific acceptable intake can be derived.[7]

This regulatory framework underscores the necessity of not only detecting and quantifying impurities but also of understanding their potential biological activity to ensure patient safety.

Known Impurities of Estradiol Valerate: A Toxicological Overview

The impurities associated with Estradiol Valerate can be broadly categorized as process-related impurities (including starting materials, by-products, and intermediates), degradation products, and structurally related compounds.[2] The following table summarizes some of the known impurities, with a discussion of their toxicological profiles based on available data and predictive assessments.

| Impurity Name | Structure | Potential Origin | Available Toxicological Data/Concern |

| Estradiol (Impurity A) | 17β-Estradiol | Hydrolysis of the valerate ester | Well-characterized estrogenic, pro-liferative, and carcinogenic potential. Considered a Group 1 carcinogen by IARC. Its effects are the primary therapeutic and toxicological benchmark for other estrogenic compounds. |

| Valeric Acid | Pentanoic Acid | Hydrolysis of the valerate ester | Low acute oral toxicity (LD50 in rats >1700 mg/kg).[8] It is a strong skin and eye irritant and can be corrosive.[8][9][10] Mixed results in mutagenicity studies have been reported.[8] |

| ∆9,11-Dehydro-17β-estradiol 17-Valerate (Impurity C) | C23H30O3 | Process-related | Limited direct data. Commercial suppliers list it with hazard statements indicating it is suspected of causing cancer and may damage fertility. Structurally similar to other estrogens, suggesting potential estrogenic activity. |

| Estradiol 3,17-Divalerate (Impurity E) | C28H40O4 | Process-related | Limited direct data. As a diester of estradiol, it is expected to have a toxicological profile driven by its hydrolysis to estradiol. |

| Estradiol Butyrate (Impurity F) | C22H30O3 | Process-related | Limited direct data. Its safety profile is considered to be closely linked to its function as an estrogen. |

Bridging the Data Gaps: A Multi-Pillar Approach to Safety Assessment of Novel or Uncharacterized Impurities

For many impurities, especially those that are novel or present at very low levels, comprehensive toxicological data is often unavailable. In such cases, a scientifically sound assessment of their potential risk is still required. This is achieved through a weight-of-evidence approach that integrates computational and in vitro methodologies.

Pillar 1: In Silico Toxicological Assessment

In silico toxicology utilizes computational models to predict the toxicity of chemicals based on their structure.[11] This is a critical first step in the hazard identification of uncharacterized impurities.

QSAR models are statistical models that correlate the chemical structure of a substance with its biological activity.[12] For steroidal impurities, QSAR models can be used to predict endpoints such as estrogen receptor binding affinity, genotoxicity, and carcinogenicity.

-

The OECD QSAR Toolbox: This is a software application that helps in the assessment of chemical hazards by grouping chemicals into categories and filling data gaps by read-across.[1][13][14] For an estradiol valerate impurity, the Toolbox can be used to identify structurally similar steroids with known toxicological data and to apply QSAR models to predict its properties.

These systems use a set of rules derived from known structure-toxicity relationships to identify structural alerts within a molecule that are associated with specific toxicities.

-

Derek Nexus®: This is a widely used expert system for the prediction of a range of toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization.[15][16][17] It can be used to screen estradiol valerate impurities for potential genotoxic liabilities, which is a key requirement of the ICH M7 guideline.

Experimental Protocol: In Silico Genotoxicity Assessment using (Q)SAR Tools

-

Chemical Structure Input: Obtain the 2D structure of the impurity in a suitable format (e.g., SMILES string).

-

Expert Rule-Based Assessment (e.g., Derek Nexus):

-

Submit the chemical structure to the software.

-

The software will analyze the structure for any embedded structural alerts for mutagenicity (bacterial and mammalian) and clastogenicity.

-

Review the output, which will provide a qualitative prediction (e.g., "plausible," "equivocal," "inactive") and the reasoning behind the prediction, including the specific structural alert that was triggered.

-

-

Statistical-Based Assessment (e.g., Sarah Nexus or other QSAR models):

-

Submit the chemical structure to the software.

-

The software will compare the structure to its training set of known mutagens and non-mutagens and provide a statistical prediction of the probability of a positive outcome in an Ames test.

-

-

-

A qualified toxicologist should review the outputs from both complementary systems.

-

If both systems predict the impurity to be non-mutagenic, it can be concluded with reasonable confidence that the impurity is not a genotoxic concern.

-

If either or both systems predict mutagenicity, further investigation, such as an in vitro Ames test, would be warranted.

-

Pillar 2: Read-Across Analysis

Read-across is a toxicological assessment method where the toxicity of a substance is inferred from the known toxicity of one or more structurally similar substances. This is a powerful tool when direct data on an impurity is lacking.

The scientific justification for a read-across is based on the hypothesis that the structurally similar source and target substances will have similar physicochemical properties, toxicokinetic profiles, and mechanisms of action. For estradiol valerate impurities, the most relevant source compounds for read-across are estradiol itself and other structurally similar estrogens with well-characterized toxicological profiles.

Diagram: Logical Framework for Read-Across Assessment

Sources

- 1. oecd.org [oecd.org]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. punchout.medline.com [punchout.medline.com]

- 4. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]

- 5. raps.org [raps.org]

- 6. database.ich.org [database.ich.org]

- 7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. carlroth.com [carlroth.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. dovepress.com [dovepress.com]

- 13. QSAR Toolbox [toolbox.oasis-lmc.org]

- 14. Support ⬣ QSAR Toolbox [qsartoolbox.org]

- 15. optibrium.com [optibrium.com]

- 16. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 17. optibrium.com [optibrium.com]

Methodological & Application

Application Note: HPLC Method Development for Estradiol Valerate Impurity D Detection

Abstract

This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection of Estradiol Valerate Impurity D (4-Methyl Estradiol Valerate) and the primary hydrolysis product, Estradiol . While generic methods often focus solely on the separation of the active pharmaceutical ingredient (API) from free estradiol, this protocol addresses the critical separation of the lipophilic process-related impurity (Impurity D) which shares significant structural homology with the parent ester. The method utilizes a C18 stationary phase with a specific acetonitrile/water gradient to achieve baseline resolution (

Introduction & Scientific Rationale

The Analyte and the Problem

Estradiol Valerate (EV) is the 17-pentanoyl ester of 17

-

Hydrolysis Degradants: The ester bond is susceptible to hydrolysis, yielding free Estradiol (E2).

-

Process-Related Impurities: Synthesis often produces methylated analogs. Impurity D (as defined by European Pharmacopoeia standards for Estradiol Valerate) is 3-Hydroxy-4-methylestra-1,3,5(10)-trien-17

-yl pentanoate (4-Methyl Estradiol Valerate).[1]

Separation Challenge

The separation presents a "polarity divergence" challenge:

-

Estradiol (E2): Moderately polar, elutes early.

-

Estradiol Valerate (EV): Highly lipophilic due to the valeric acid chain.

-

Impurity D: Extremely lipophilic (methylated analog of EV).

A standard isocratic method often fails because if the solvent strength is high enough to elute EV and Impurity D, E2 elutes in the void volume. Conversely, a weaker solvent retains E2 but causes EV and Impurity D to elute excessively late or co-elute. Therefore, a gradient elution is strictly required.

Structural Context

The following diagram illustrates the relationship between the parent drug, its degradation pathway, and the target process impurity.[2]

Figure 1: Structural relationship and chromatographic risks. Impurity D is a lipophilic analog that risks co-elution with the main peak.

Method Development Strategy

Column Selection

-

Choice: C18 (Octadecylsilane) with high carbon load (>15%).

-

Rationale: The separation of the methyl-isomer (Impurity D) from the parent Valerate requires maximum hydrophobic selectivity. A standard C8 column provides insufficient interaction to differentiate the additional methyl group on the A-ring.

-

Dimensions: 150 mm x 4.6 mm, 3.0 µm or 3.5 µm particle size. The smaller particle size (vs. 5 µm) improves the resolution of the critical EV/Impurity D pair.

Mobile Phase & Detection

-

Solvent A: Water (Milli-Q grade).

-

Solvent B: Acetonitrile (ACN).

-

Modifier: No buffer is strictly required as these steroids are neutral. However, 0.1% Formic Acid is recommended in both phases to suppress silanol activity and sharpen the peaks of any trace acidic impurities (like valeric acid).

-

-

Why: The steroid backbone has weak UV absorption. 220 nm maximizes sensitivity for the low-level Impurity D (Limit < 0.1%), whereas 280 nm (aromatic ring) is too selective and less sensitive.

-

Experimental Protocol

Equipment & Reagents

| Component | Specification |

| HPLC System | Quaternary gradient pump, Autosampler, DAD/UV Detector |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |

| Solvents | HPLC Grade Acetonitrile, Milli-Q Water |

| Reference Standards | Estradiol Valerate USP, Estradiol EP, Impurity D (Custom Synthesis/EP Standard) |

Chromatographic Conditions

-

Flow Rate: 1.2 mL/min

-

Column Temp: 30°C (Controlled temperature is vital for reproducibility of lipophilic retention)

-

Injection Volume: 10 µL

-

Detection: UV @ 220 nm (Bandwidth 4 nm)

Gradient Program

The gradient is designed to elute Estradiol early, ramp up to elute the Valerate/Impurity D pair, and wash the column.

| Time (min) | % Water (A) | % ACN (B) | Event |

| 0.0 | 50 | 50 | Initial Hold (Elutes Estradiol ~3-4 min) |

| 5.0 | 50 | 50 | End Isocratic Hold |

| 15.0 | 10 | 90 | Linear Ramp (Elutes EV and Impurity D) |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 50 | 50 | Re-equilibration |

| 25.0 | 50 | 50 | End of Run |

Standard Preparation

Stock Solution (Impurity Mix):

-

Weigh 10 mg Estradiol Valerate and 1 mg Impurity D.

-

Dissolve in 10 mL Acetonitrile (Stock A).

-

Dilute 1 mL of Stock A to 100 mL with 50:50 ACN:Water.